molecular formula C27H23NO B14120887 (4-(Di-p-tolylamino)phenyl)(phenyl)methanone

(4-(Di-p-tolylamino)phenyl)(phenyl)methanone

Cat. No.: B14120887
M. Wt: 377.5 g/mol
InChI Key: XHVJOZIXAXGSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (4-(Di-p-tolylamino)phenyl)(phenyl)methanone involves several steps. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

(4-(Di-p-tolylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

(4-(Di-p-tolylamino)phenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Di-p-tolylamino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

(4-(Di-p-tolylamino)phenyl)(phenyl)methanone can be compared with similar compounds such as:

    (4-(Di-p-tolylamino)phenyl)(phenyl)methanol: This compound has a similar structure but contains an alcohol group instead of a ketone.

    (4-(Di-p-tolylamino)phenyl)(phenyl)methane: This compound lacks the carbonyl group present in this compound.

    (4-(Di-p-tolylamino)phenyl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-phenylmethanone

InChI

InChI=1S/C27H23NO/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27(29)22-6-4-3-5-7-22/h3-19H,1-2H3

InChI Key

XHVJOZIXAXGSNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.